molecular formula C13H22F3NO4 B2614941 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid CAS No. 2287282-58-8

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid

Cat. No.: B2614941
CAS No.: 2287282-58-8
M. Wt: 313.317
InChI Key: KNJTUBUDJFDQKQ-UHFFFAOYSA-N
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Description

This compound is a substituted hexanoic acid derivative featuring two distinct functional groups:

  • Position 6: A tert-butoxycarbonyl (Boc)-protected amino group (–NH–C(O)–O–C(CH₃)₃).
  • Position 2: A 2,2,2-trifluoroethyl (–CH₂CF₃) substituent.

The Boc group confers stability during synthetic processes, particularly in peptide chemistry, while the trifluoroethyl group enhances lipophilicity and metabolic resistance due to the electron-withdrawing nature of fluorine atoms .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F3NO4/c1-12(2,3)21-11(20)17-7-5-4-6-9(10(18)19)8-13(14,15)16/h9H,4-8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJTUBUDJFDQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid typically involves multiple steps. One common method includes the protection of an amine group with a Boc group, followed by the introduction of the trifluoroethyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for the Boc protection step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines.

Scientific Research Applications

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected to reveal a reactive amine group, which can then interact with enzymes or receptors. The trifluoroethyl group can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(i) Boc-6-Aminohexanoic Acid (6-[(2-Methylpropan-2-yl)oxycarbonylamino]hexanoic acid)
  • Structure : Lacks the trifluoroethyl group at position 2.
  • Applications : Widely used as a linker in enzyme inhibitors and peptide synthesis due to its stability and ease of deprotection under acidic conditions .
  • Key Difference : The absence of the trifluoroethyl group reduces lipophilicity, impacting membrane permeability in biological systems.
(ii) (2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic Acid
  • Structure : Features a trifluoroacetyl (–NH–CO–CF₃) group at position 6 instead of trifluoroethyl at position 2.
  • Applications : Used in peptide synthesis for selective protection; the trifluoroacetyl group is labile under basic conditions, enabling orthogonal deprotection strategies .
  • Key Difference : The trifluoroacetyl group introduces polar character, reducing metabolic stability compared to the trifluoroethyl substituent.
(iii) Fmoc-Lys(Boc)-OH [(2S)-2-(Fmoc-amino)-6-Boc-aminohexanoic Acid]
  • Structure : Contains a 9-fluorenylmethoxycarbonyl (Fmoc) group at position 2 and Boc at position 4.
  • Applications : Critical in solid-phase peptide synthesis (SPPS); Fmoc is cleaved under mild basic conditions, enabling sequential assembly .
  • Key Difference : The Fmoc group increases hydrophobicity but requires alkaline deprotection, limiting compatibility with acid-sensitive substrates.
Key Observations:
  • The trifluoroethyl group in the target compound increases LogP by ~1.6 compared to Boc-6-aminohexanoic acid, enhancing membrane permeability .
  • The Fmoc derivative’s higher molecular weight and LogP reflect its utility in SPPS but limit aqueous solubility .

Biological Activity

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a hexanoic acid backbone and various functional groups, allows it to interact with biological systems effectively. This article delves into its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H42N2O4C_{22}H_{42}N_{2}O_{4} with a molecular weight of approximately 398.6 g/mol. The structural features include:

  • Hexanoic Acid Backbone : Provides basic structural integrity.
  • Tert-butoxycarbonyl (Boc) Group : Commonly used in peptide synthesis as a protecting group.
  • Trifluoroethyl Group : Enhances lipophilicity and may influence membrane permeability.

Structural Comparison Table

Compound NameStructural FeaturesUnique Properties
6-Aminohexanoic AcidBasic amino acid structureUsed as a building block in peptide synthesis
N-alpha-Boc-L-LysineContains a lysine side chainKnown for its role in peptide synthesis and modification
Octadecenoyl-LysineContains an octadecenoyl side chainExhibits enhanced membrane permeability

The biological activity of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid is primarily attributed to its ability to modify peptide structures and interact with various biological targets. The following aspects are notable:

  • Peptide Synthesis : The Boc group allows for selective protection of amino groups during synthesis, facilitating the construction of complex peptides.
  • Membrane Interaction : The trifluoroethyl group may enhance the compound's ability to penetrate lipid membranes, which is crucial for drug delivery systems.
  • Biochemical Pathways : Potential interactions with enzymes and receptors involved in metabolic pathways have been suggested but require further investigation.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential applications:

  • Antimicrobial Activity : Preliminary studies indicate that modifications of similar compounds exhibit antimicrobial properties against various pathogens.
    • Example Study : A study on related compounds demonstrated significant antibacterial activity against Escherichia coli when modified appropriately.
  • Anticancer Potential : Research on peptide derivatives suggests that compounds with similar structures may inhibit cancer cell proliferation.
    • Example Study : A derivative showed cytotoxic effects on HepG2 liver cancer cells, indicating that structural modifications can enhance therapeutic efficacy.
  • Drug Delivery Systems : The lipophilic nature of the trifluoroethyl group may be beneficial in developing controlled drug release formulations.
    • Example Study : Nanoparticles incorporating similar compounds exhibited improved drug loading efficiencies and targeted delivery capabilities.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant activity against E. coli
AnticancerCytotoxic effects on HepG2 cells
Drug DeliveryEnhanced loading efficiency in nanoparticle formulations

Synthesis Pathway

The synthesis of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid involves multiple steps that require careful control of reaction conditions to ensure high yields and purity:

  • Protection of Amino Groups : Using the Boc group to protect amino functionalities.
  • Formation of Hexanoic Backbone : Utilizing appropriate coupling reactions to form the core structure.
  • Introduction of Trifluoroethyl Group : Employing fluorination techniques to incorporate the trifluoroethyl moiety.

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